molecular formula C6H10O3 B3415943 Methyl 3-hydroxycyclobutanecarboxylate CAS No. 4934-99-0

Methyl 3-hydroxycyclobutanecarboxylate

Cat. No. B3415943
CAS RN: 4934-99-0
M. Wt: 130.14 g/mol
InChI Key: BYKHAEUVLSBWSU-UHFFFAOYSA-N
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Description

Methyl 3-hydroxycyclobutanecarboxylate is a chemical compound with the molecular formula C6H10O3 . It has an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da . It is also known by other names such as 3-Hydroxycyclobutanecarboxylate de méthyle in French, Methyl 3-hydroxycyclobutane-1-carboxylate, and Methyl-3-hydroxycyclobutancarboxylat in German .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The structure is a cyclobutane ring with a carboxylate group and a hydroxyl group attached .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 130.14 . It is a viscous liquid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

1. Chemical Synthesis and Reactions

Methyl 3-formylcyclobutene-3-carboxylate, related to Methyl 3-hydroxycyclobutanecarboxylate, was used in a study to understand electrocyclic reactions. Thermolysis of this compound afforded methyl (2H)-pyrane-5-carboxylate, confirming theoretical predictions about the competition between ester and formyl groups in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992).

2. Organic Chemistry and Molecular Interactions

In the field of organic chemistry, studies have explored the ring cleavage of methyl 2-trimethylsiloxycyclopropanecarboxylates, which relates to this compound. These studies aim to understand the transformations and molecular interactions of these compounds for various applications (Kunz, Janowitz, & Reißig, 1990).

3. DNA Repair Mechanisms

Research involving Escherichia coli AlkB has shown that this protein repairs DNA alkylation damage through a mechanism that may involve compounds similar to this compound. This research contributes to understanding the oxidative reversal of DNA and RNA methylation, crucial in cellular repair processes (Trewick et al., 2002).

4. Investigating Molecular Structures

Studies on the Raman spectrum of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates provide insights into the conformations of these molecules. Such research helps in understanding the structural and stereoisomeric properties of similar compounds like this compound (Batuev et al., 1959).

5. Potential Pharmaceutical Applications

While avoiding specific drug use and dosage information, it's important to note that research on statins, which may involve structures similar to this compound, has indicated potential roles in cancer treatment. This suggests the possibility of exploring such compounds for therapeutic purposes (Graaf et al., 2004).

Safety and Hazards

Methyl 3-hydroxycyclobutanecarboxylate is classified under the GHS07 hazard class . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 3-hydroxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-6(8)4-2-5(7)3-4/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKHAEUVLSBWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801220213
Record name Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4934-99-0, 63485-51-8
Record name Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4934-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-3-hydroxycyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name methyl 3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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